1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione is a chemical compound with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol . This compound is part of the anthraquinone family, known for its vibrant colors and significant applications in various fields, including dyes, pigments, and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione typically involves the oxidation of 1,4-dihydroxy-6,7-dimethylanthracene . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthraquinone core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione involves its ability to intercalate into DNA, disrupting DNA synthesis and repair . This intercalation can lead to the inhibition of topoisomerase II, an enzyme crucial for DNA replication . The compound’s cytotoxic effects are primarily due to this disruption of DNA processes, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydroxy-6,7-dimethylanthracene-9,10-dione can be compared to other anthraquinone derivatives such as:
1,4-Dihydroxy-6-methylanthracene-9,10-dione: Similar in structure but with one less methyl group, affecting its chemical properties and applications.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer agent, known for its ability to inhibit topoisomerase II.
Eigenschaften
CAS-Nummer |
3056-98-2 |
---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
1,4-dihydroxy-6,7-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-7-5-9-10(6-8(7)2)16(20)14-12(18)4-3-11(17)13(14)15(9)19/h3-6,17-18H,1-2H3 |
InChI-Schlüssel |
QKDDUZLLXOJVMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.